Cas no 1353878-03-1 (2,6-Bis(trifluoromethyl)pyridin-4-ylmethanol)

1353878-03-1 structure
Nome do Produto:2,6-Bis(trifluoromethyl)pyridin-4-ylmethanol
N.o CAS:1353878-03-1
MF:C8H5F6NO
MW:245.121823072433
MDL:MFCD20921614
CID:4592199
2,6-Bis(trifluoromethyl)pyridin-4-ylmethanol Propriedades químicas e físicas
Nomes e Identificadores
-
- [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol
- 2,6-Bis(trifluoromethyl)-4-(hydroxymethyl)pyridine 95+%
- 2,6-Bis(trifluoromethyl)pyridin-4-ylmethanol
-
- MDL: MFCD20921614
- Inchi: 1S/C8H5F6NO/c9-7(10,11)5-1-4(3-16)2-6(15-5)8(12,13)14/h1-2,16H,3H2
- Chave InChI: UBVZPATWMLNESO-UHFFFAOYSA-N
- SMILES: C1(C(F)(F)F)=NC(C(F)(F)F)=CC(CO)=C1
2,6-Bis(trifluoromethyl)pyridin-4-ylmethanol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
abcr | AB338744-500 mg |
[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol; 95% |
1353878-03-1 | 500MG |
€575.70 | 2022-03-25 | ||
Key Organics Ltd | NF-0733-1MG |
[2,6-bis(trifluoromethyl)pyridin-4-yl]methanol |
1353878-03-1 | >95% | 1mg |
£37.00 | 2025-02-08 | |
Apollo Scientific | PC200301-1g |
2,6-Bis(trifluoromethyl)-4-(hydroxymethyl)pyridine |
1353878-03-1 | 95+% | 1g |
£675.00 | 2023-09-02 | |
Matrix Scientific | 067133-1g |
[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol |
1353878-03-1 | 1g |
$1133.00 | 2023-09-08 | ||
Key Organics Ltd | NF-0733-1G |
[2,6-bis(trifluoromethyl)pyridin-4-yl]methanol |
1353878-03-1 | >95% | 1g |
£605.00 | 2025-02-08 | |
A2B Chem LLC | AI83008-10mg |
[2,6-bis(trifluoromethyl)pyridin-4-yl]methanol |
1353878-03-1 | >95% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI83008-5mg |
[2,6-bis(trifluoromethyl)pyridin-4-yl]methanol |
1353878-03-1 | >95% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI83008-1g |
[2,6-bis(trifluoromethyl)pyridin-4-yl]methanol |
1353878-03-1 | >95% | 1g |
$1049.00 | 2024-04-20 | |
Key Organics Ltd | NF-0733-5G |
[2,6-bis(trifluoromethyl)pyridin-4-yl]methanol |
1353878-03-1 | >95% | 5g |
£2723.00 | 2025-02-08 | |
Key Organics Ltd | NF-0733-25G |
[2,6-bis(trifluoromethyl)pyridin-4-yl]methanol |
1353878-03-1 | >95% | 25g |
£10890.00 | 2025-02-08 |
2,6-Bis(trifluoromethyl)pyridin-4-ylmethanol Literatura Relacionada
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
1353878-03-1 (2,6-Bis(trifluoromethyl)pyridin-4-ylmethanol) Produtos relacionados
- 1344877-48-0(3-(pyrimidin-4-yl)prop-2-en-1-amine)
- 1343189-54-7((3-aminopropyl)(cyclopentylmethyl)amine)
- 87392-05-0((2R)-oxolane-2-carboxylic acid)
- 2287340-13-8(5-bromo-1-(3-methoxybutyl)-1H-1,2,3-benzotriazole)
- 401590-09-8(6-amino-4-(4-methylphenyl)-1-phenyl-3-propyl-1H,4H-pyrano2,3-cpyrazole-5-carbonitrile)
- 899739-19-6(N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propane-2-sulfonyl)benzamide)
- 1361567-44-3(2-(3,4,5-Trichlorophenyl)-4-(trifluoromethyl)pyridine-3-acetonitrile)
- 1155511-07-1(2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran)
- 1858107-26-2(3-Methyl-3-(2,3,4,5-tetrafluorophenyl)butan-1-amine)
- 2137628-74-9(1-{2-hydroxy-6-azabicyclo3.2.1octan-6-yl}-3-methoxypropan-1-one)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1353878-03-1)2,6-Bis(trifluoromethyl)pyridin-4-ylmethanol

Pureza:99%
Quantidade:1g
Preço ($):371.0